

analytical methods for quantifying 1-Methyl-1H-imidazole-5-carbohydrazide

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-5-carbohydrazide

Cat. No.: B1297795

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An Application Note and Protocol for the Quantitative Analysis of **1-Methyl-1H-imidazole-5-carbohydrazide**

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Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of **1-Methyl-1H-imidazole-5-carbohydrazide**. Designed for researchers, scientists, and drug development professionals, this document outlines field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, adherence to validation standards, and practical insights into sample preparation and data analysis, ensuring scientific integrity and reproducible results.

Introduction and Analytical Rationale

1-Methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound of interest in pharmaceutical development, potentially serving as a synthetic intermediate, a metabolite of a parent drug, or a process-related impurity. Accurate and precise quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products, as well as for conducting pharmacokinetic studies.

The inherent polarity of the imidazole and carbohydrazide moieties presents a significant challenge for traditional reversed-phase chromatography. This guide addresses this challenge by providing robust methods tailored to the compound's physicochemical properties, ensuring reliable retention, separation, and detection.

Physicochemical Properties of 1-Methyl-1H-imidazole-5-carbohydrazide

A foundational understanding of the analyte's properties is crucial for method development.

Property	Value	Source
CAS Number	23585-00-4	[1]
Molecular Formula	C ₅ H ₈ N ₄ O	[1] [2]
Molecular Weight	140.15 g/mol	[1]
Predicted XlogP	-1.1	[2]
Monoisotopic Mass	140.06981 Da	[2]

The low XlogP value confirms the high polarity of the molecule, guiding the selection of appropriate chromatographic techniques.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely accessible technique ideal for routine quality control, purity assessment, and quantification in non-complex matrices such as drug substances or formulated products.

Principle and Method Causality

This method utilizes a C18 stationary phase, a standard in reversed-phase chromatography. Given the analyte's high polarity, achieving adequate retention requires a highly aqueous mobile phase. The addition of an acid, such as formic acid, serves a dual purpose: it protonates the imidazole nitrogen, controlling its ionization state, and sharpens the chromatographic peak

shape by minimizing undesirable interactions with residual silanols on the column. Detection is based on the chromophoric imidazole ring, which exhibits UV absorbance.

Detailed Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Consumables

- HPLC System with a UV/Vis or Diode Array Detector (DAD)
- Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- LC-MS grade Acetonitrile and Water
- Formic Acid ($\geq 98\%$)
- Analytical balance, volumetric flasks, and pipettes

2.2.2. Preparation of Solutions

- Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of LC-MS grade water and mix thoroughly.
- Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 1 L of LC-MS grade acetonitrile and mix.
- Diluent: 95:5 (v/v) Mobile Phase A:Mobile Phase B.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **1-Methyl-1H-imidazole-5-carbohydrazide** reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serially diluting the Standard Stock Solution with the diluent.

2.2.3. Chromatographic Conditions

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B

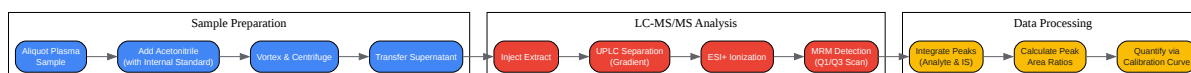
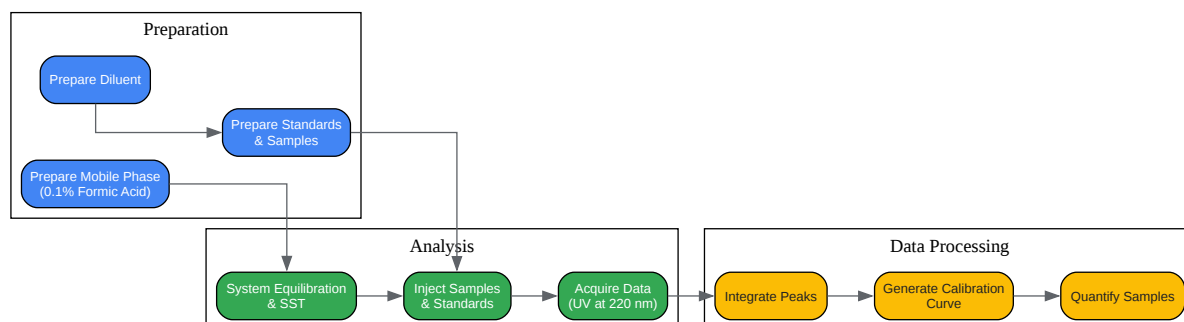
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- UV Detection Wavelength: 220 nm (Note: Verify optimal wavelength by running a DAD scan on a standard solution).
- Run Time: 10 minutes

2.2.4. System Suitability Test (SST) Before analysis, inject a mid-level concentration standard (e.g., 25 µg/mL) five times. The acceptance criteria are:

- Peak Area Precision (RSD): $\leq 2.0\%$
- Tailing Factor: 0.8 - 1.5

2.2.5. Data Analysis Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards. Perform a linear regression analysis. The concentration of the analyte in unknown samples is determined from this curve.

HPLC-UV Workflow Diagram



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Sources

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